molecular formula C6H4N4O2S B6232795 2-(1H-1,2,3,4-tetrazol-1-yl)thiophene-3-carboxylic acid CAS No. 2408963-41-5

2-(1H-1,2,3,4-tetrazol-1-yl)thiophene-3-carboxylic acid

Cat. No.: B6232795
CAS No.: 2408963-41-5
M. Wt: 196.19 g/mol
InChI Key: XLZLMBUAPONNQS-UHFFFAOYSA-N
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Description

2-(1H-1,2,3,4-tetrazol-1-yl)thiophene-3-carboxylic acid is a heterocyclic compound that combines the structural features of both tetrazole and thiophene rings The tetrazole ring is known for its high nitrogen content and stability, while the thiophene ring is a sulfur-containing five-membered aromatic ring

Chemical Reactions Analysis

Types of Reactions

2-(1H-1,2,3,4-tetrazol-1-yl)thiophene-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The tetrazole ring can be reduced to form amines.

    Substitution: Both the tetrazole and thiophene rings can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles such as amines or thiols are commonly employed.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted tetrazole and thiophene derivatives.

Mechanism of Action

The mechanism of action of 2-(1H-1,2,3,4-tetrazol-1-yl)thiophene-3-carboxylic acid depends on its application. In medicinal chemistry, the tetrazole ring can mimic the carboxylate group, interacting with biological targets such as enzymes and receptors. The thiophene ring can enhance the compound’s lipophilicity, improving its ability to penetrate cell membranes . The combination of these features allows the compound to modulate various biological pathways, including enzyme inhibition and receptor activation .

Comparison with Similar Compounds

Similar Compounds

    1H-1,2,3,4-tetrazole-5-carboxylic acid: Similar in structure but lacks the thiophene ring.

    2-(1H-1,2,4-triazol-1-yl)thiophene-3-carboxylic acid: Contains a triazole ring instead of a tetrazole ring.

    Thiophene-3-carboxylic acid: Lacks the tetrazole ring.

Uniqueness

2-(1H-1,2,3,4-tetrazol-1-yl)thiophene-3-carboxylic acid is unique due to the presence of both the tetrazole and thiophene rings, which confer distinct electronic and steric properties. This combination enhances its potential for diverse applications in medicinal chemistry and materials science .

Properties

CAS No.

2408963-41-5

Molecular Formula

C6H4N4O2S

Molecular Weight

196.19 g/mol

IUPAC Name

2-(tetrazol-1-yl)thiophene-3-carboxylic acid

InChI

InChI=1S/C6H4N4O2S/c11-6(12)4-1-2-13-5(4)10-3-7-8-9-10/h1-3H,(H,11,12)

InChI Key

XLZLMBUAPONNQS-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1C(=O)O)N2C=NN=N2

Purity

95

Origin of Product

United States

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